4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol
Overview
Description
4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol is a chemical compound with the molecular formula C8H5BrN2O2S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Mechanism of Action
The biological activity of thiadiazole derivatives is often attributed to their ability to interact with various enzymes and receptors in the body. The exact targets and mode of action can vary widely depending on the specific structure of the compound .
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) of a compound, is crucial in determining its bioavailability and therapeutic effect. The adme properties of a specific compound like “4-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]phenol” would need to be determined through experimental studies .
The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the stability and efficacy of a compound. For instance, certain compounds might be more stable and effective under acidic conditions, while others might prefer a neutral or basic environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol typically involves the reaction of 5-bromo-1,3,4-thiadiazole-2-amine with phenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiadiazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction Reactions: The thiadiazole ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiadiazole derivatives.
Oxidation Reactions: Products include quinone derivatives.
Reduction Reactions: Products include reduced thiadiazole compounds.
Scientific Research Applications
4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile
- 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole
- 2-Amino-5-bromo-1,3,4-thiadiazole
Uniqueness
4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2S/c9-7-10-11-8(14-7)13-6-3-1-5(12)2-4-6/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKKMMCHFUZBIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=NN=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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